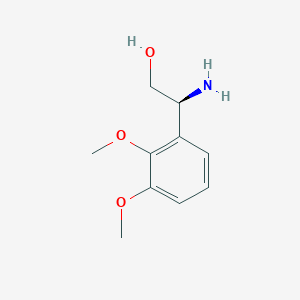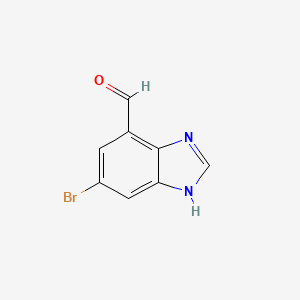
5-Bromobenzimidazole-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromobenzimidazole-7-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O It is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzimidazole-7-carbaldehyde typically involves the bromination of benzimidazole derivatives. One common method is the reaction of benzimidazole with bromine in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction proceeds through electrophilic aromatic substitution, resulting in the brominated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromobenzimidazole-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with amines can yield corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Bromobenzimidazole-7-carboxylic acid.
Reduction: 5-Bromobenzimidazole-7-methanol.
Substitution: 5-Aminobenzimidazole-7-carbaldehyde.
Applications De Recherche Scientifique
5-Bromobenzimidazole-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromobenzimidazole-7-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-methyl-1H-benzimidazole
- 5-Bromo-2-chloro-1H-benzimidazole
- 5-Fluoro-1H-benzimidazole
Uniqueness
5-Bromobenzimidazole-7-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the benzimidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other benzimidazole derivatives.
Propriétés
Numéro CAS |
1806517-12-3 |
|---|---|
Formule moléculaire |
C8H5BrN2O |
Poids moléculaire |
225.04 g/mol |
Nom IUPAC |
6-bromo-1H-benzimidazole-4-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-5(3-12)8-7(2-6)10-4-11-8/h1-4H,(H,10,11) |
Clé InChI |
ZBEJSSAMWQHONS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=C1C=O)N=CN2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


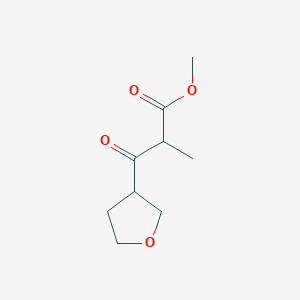
![1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13547649.png)
![2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one](/img/structure/B13547655.png)

![1-Azaspiro[3.3]heptane-2,6-dione](/img/structure/B13547663.png)
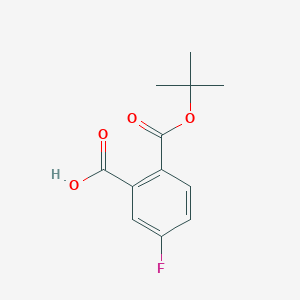
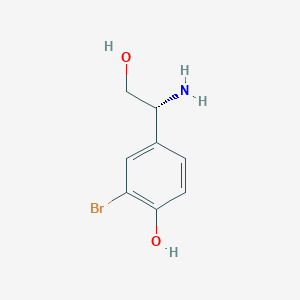
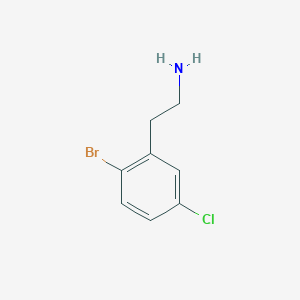
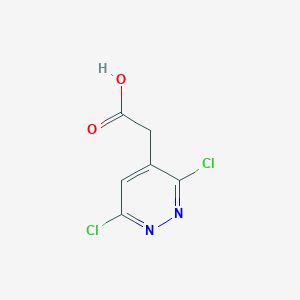
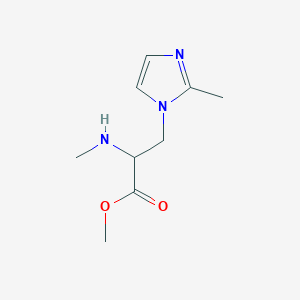
![1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B13547702.png)


